molecular formula C12H16ClNO2 B13659268 Ethyl 3-(tert-butyl)-6-chloropicolinate

Ethyl 3-(tert-butyl)-6-chloropicolinate

Cat. No.: B13659268
M. Wt: 241.71 g/mol
InChI Key: XMMKGCBCPOHSBV-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-butyl)-6-chloropicolinate is a chemical compound belonging to the class of picolinates, which are esters of picolinic acid. This compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a chlorine atom attached to the picolinic acid framework. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(tert-butyl)-6-chloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: Products include substituted picolinates with various functional groups replacing the chlorine atom.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the carboxylic acid derivative of the original compound.

Mechanism of Action

The mechanism of action of Ethyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-(tert-butyl)-6-chloropicolinate can be compared with other picolinates and esters:

    Ethyl 3-(tert-butyl)-6-bromopicolinate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Ethyl 3-(tert-butyl)-6-fluoropicolinate: The presence of a fluorine atom imparts unique properties, such as increased stability and different biological activity.

    Ethyl 3-(tert-butyl)-6-methylpicolinate: The methyl group provides different steric and electronic effects compared to the chlorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 3-tert-butyl-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C12H16ClNO2/c1-5-16-11(15)10-8(12(2,3)4)6-7-9(13)14-10/h6-7H,5H2,1-4H3

InChI Key

XMMKGCBCPOHSBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)C(C)(C)C

Origin of Product

United States

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